molecular formula C11H16ClNO2 B13343852 Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride

Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B13343852
M. Wt: 229.70 g/mol
InChI Key: KVYIQRHZOPHFEI-FOKYBFFNSA-N
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Description

Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride: is a chiral compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and ®-pyrrolidine-3-ol.

    Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with ®-pyrrolidine-3-ol in the presence of a suitable catalyst to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Rel-(2S,3S)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride: This is the enantiomer of the compound and may exhibit different biological activities.

    2-(2-methoxyphenyl)pyrrolidine: A structurally similar compound without the chiral centers.

    2-(2-methoxyphenyl)pyrrolidin-3-one: A ketone derivative with different chemical properties.

Uniqueness: Rel-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11;/h2-5,9,11-13H,6-7H2,1H3;1H/t9-,11-;/m1./s1

InChI Key

KVYIQRHZOPHFEI-FOKYBFFNSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2[C@@H](CCN2)O.Cl

Canonical SMILES

COC1=CC=CC=C1C2C(CCN2)O.Cl

Origin of Product

United States

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